N-(3-bromophenyl)-6,7-dimethoxyquinazolin-4-amine is a synthetic organic compound classified as a quinazoline derivative. Its chemical structure includes a bromophenyl group and two methoxy groups, which contribute to its unique properties and potential biological activities. This compound is of significant interest in medicinal chemistry, particularly for its applications in cancer treatment due to its ability to inhibit the activity of epidermal growth factor receptor kinase .
This compound is cataloged under the Chemical Abstracts Service Registry Number 205195-07-9 and can be found in various chemical databases such as PubChem. It is primarily classified within the category of quinazoline derivatives, which are known for their diverse pharmacological activities, including anticancer properties .
The synthesis of N-(3-bromophenyl)-6,7-dimethoxyquinazolin-4-amine typically involves several key steps:
These reactions can be optimized for yield and purity using techniques such as column chromatography and recrystallization. Advanced methods like continuous flow reactors may also be employed for industrial-scale production .
The molecular formula for N-(3-bromophenyl)-6,7-dimethoxyquinazolin-4-amine is . The compound features:
The InChI key for this compound is ZJOKWAWPAPMNIM-UHFFFAOYSA-N, which provides a standardized way to represent its structure in databases .
N-(3-bromophenyl)-6,7-dimethoxyquinazolin-4-amine participates in various chemical reactions typical of quinazoline derivatives. Its primary reaction mechanism involves:
This mechanism is supported by studies showing that halogen substitution (like bromine) affects the compound's binding affinity and selectivity towards its target proteins .
The mechanism of action for N-(3-bromophenyl)-6,7-dimethoxyquinazolin-4-amine revolves around its ability to inhibit the tyrosine kinase activity of epidermal growth factor receptor. This inhibition disrupts signaling pathways that promote cell division and survival in cancer cells, leading to reduced proliferation and increased apoptosis .
Studies indicate that the presence of bromine enhances the binding affinity compared to other halogens like chlorine or iodine, making it a potent candidate for therapeutic development .
The physical properties of N-(3-bromophenyl)-6,7-dimethoxyquinazolin-4-amine include:
Chemical properties include:
These properties are critical for understanding how the compound behaves under various experimental conditions .
N-(3-bromophenyl)-6,7-dimethoxyquinazolin-4-amine has several applications in scientific research:
Quinazoline derivatives represent a privileged scaffold in medicinal chemistry, characterized by a bicyclic structure comprising a benzene ring fused to a pyrimidine ring. This architecture provides versatile sites for chemical modification, enabling tailored interactions with biological targets. Historically, quinazoline-based compounds emerged as key players in cancer therapeutics following the discovery of their potent tyrosine kinase inhibitory activity. The 1990s marked a significant breakthrough with the development of N-(3-bromophenyl)-6,7-dimethoxyquinazolin-4-amine (PD153035, AG-1517), which demonstrated unprecedented selectivity for the epidermal growth factor receptor (EGFR) at nanomolar concentrations [3] [5]. This compound established the pharmacophoric template for subsequent EGFR inhibitors like gefitinib and erlotinib, illustrating how strategic substitutions on the quinazoline core could modulate target specificity and pharmacokinetic properties. The enduring relevance of this scaffold is evidenced by ongoing clinical investigations into quinazoline derivatives for diverse pathologies, including cognitive disorders and antibiotic-resistant infections [3].
Table 1: Key Identifiers of N-(3-bromophenyl)-6,7-dimethoxyquinazolin-4-amine
Property | Value |
---|---|
CAS Number | 153436-54-5 (free base); 183322-45-4 (HCl salt) |
IUPAC Name | N-(3-bromophenyl)-6,7-dimethoxyquinazolin-4-amine |
Molecular Formula | C₁₆H₁₄BrN₃O₂ (free base); C₁₆H₁₅BrClN₃O₂ (HCl salt) |
Molecular Weight | 360.21 g/mol (free base); 396.67 g/mol (HCl salt) |
Synonyms | PD153035; AG-1517; ZM 252868; NSC 669364 |
SMILES | COC1=CC2=NC=NC(NC3=CC=CC(Br)=C3)=C2C=C1OC |
The molecular architecture of N-(3-bromophenyl)-6,7-dimethoxyquinazolin-4-amine confers precise steric and electronic complementarity with kinase domains, making it a prototype for rational drug design. Three structural elements underpin its bioactivity:
Table 2: Impact of Substituent Modifications on Quinazoline Bioactivity
Derivative | 6,7-Substituents | EGFR IC₅₀ | Solubility in DMSO |
---|---|---|---|
N-(3-bromophenyl)-6,7-dimethoxy | -OCH₃ | 0.006 nM | ≥16.95 mg/mL |
N-(3-bromophenyl)-6,7-diethoxy | -OCH₂CH₃ | 10.6 nM | ≥16.95 mg/mL |
The dimethylated analogue exhibits 1,766-fold greater potency than its diethylated counterpart, underscoring the sensitivity of kinase inhibition to minor steric perturbations [5]. Additionally, conversion to the hydrochloride salt (CAS 183322-45-4) ionizes the quinazoline N1, enhancing water solubility for in vivo applications while preserving target engagement [6]. This molecular engineering exemplifies structure-activity relationship (SAR) optimization, where discrete chemical alterations refine drug-like properties without compromising efficacy.
The synthetic route to N-(3-bromophenyl)-6,7-dimethoxyquinazolin-4-amine typically involves cyclocondensation of 3-bromoaniline with 4-chloro-6,7-dimethoxyquinazoline. Key physicochemical characteristics include:
Table 3: Commercial Availability and Research Specifications
Supplier | Catalog Number | Purity | Storage Conditions |
---|---|---|---|
BLD Pharm | PD153035 | >95% | -20°C, desiccated |
AiFChem | ACHOWM496 | 99+% | Inert atmosphere, 2–8°C |
Manchester Organics | U34725 | Inquire | Ambient (desiccated) |
Comprehensive Compound Nomenclature
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7